Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. [, ] SBE-β-CD is produced by the etherification of β-cyclodextrin with 1,4-butanesultone. [] The resulting molecule possesses a truncated cone-like structure with a hydrophobic central cavity and a hydrophilic outer surface. [] This unique structure allows SBE-β-CD to form inclusion complexes with various molecules, particularly those with poor water solubility, enhancing their solubility, stability, and bioavailability. [, ]
SBE-β-CD is classified as a cyclodextrin derivative, specifically an anionic, highly water-soluble cyclodextrin derivative. [, ] It is widely used in scientific research, particularly in pharmaceutical sciences, as a solubilizing agent, drug delivery system, and analytical reagent. [, ]
Novel Drug Delivery Systems: Developing new SBE-β-CD-based drug delivery systems for targeted drug delivery, controlled release, and improved therapeutic efficacy. This involves exploring different formulations, including nanoparticles, microspheres, and hydrogels. [, , , , ]
Personalized Medicine: Investigating the potential of SBE-β-CD in personalized medicine, tailoring drug delivery systems based on individual patient characteristics and optimizing therapeutic outcomes. [, ]
Combination Therapies: Exploring the use of SBE-β-CD in combination therapies, encapsulating multiple drugs within a single delivery system for synergistic effects and enhanced therapeutic benefits. []
Biomaterials Development: Utilizing SBE-β-CD in the development of biomaterials with enhanced properties, such as biocompatibility, biodegradability, and controlled release for various biomedical applications. [, ]
The synthesis of sulfobutyl ether beta-cyclodextrin involves several key steps:
The molecular structure of sulfobutyl ether beta-cyclodextrin consists of a hydrophilic exterior due to the sulfonate groups and a hydrophobic cavity formed by the glucose units. This unique structure allows it to encapsulate various hydrophobic molecules effectively.
The presence of sulfonate groups enhances water solubility significantly compared to unmodified beta-cyclodextrin, making it suitable for aqueous formulations .
Sulfobutyl ether beta-cyclodextrin participates in several chemical reactions primarily related to its ability to form inclusion complexes:
The mechanism by which sulfobutyl ether beta-cyclodextrin enhances drug solubility involves several steps:
Sulfobutyl ether beta-cyclodextrin exhibits several notable physical and chemical properties:
These properties make sulfobutyl ether beta-cyclodextrin an attractive candidate for enhancing drug solubility and bioavailability in pharmaceutical applications .
Sulfobutyl ether beta-cyclodextrin has a wide range of scientific applications:
The development of SBE-β-CD originated in the 1980s at the University of Kansas’ Higuchi Biosciences Center, driven by the critical need for safer solubilizing agents in parenteral formulations. Researchers led by Dr. Valentino Stella and Roger Rajewski sought to address the nephrotoxicity associated with native β-cyclodextrin, attributed to its crystalline precipitation and cholesterol complexation in renal tubules [1]. Initial work explored sulfated β-CD derivatives, but these proved ineffective. The pivotal innovation came with the strategic incorporation of sulfobutyl ether moieties—chemically stable anionic groups resistant to enzymatic cleavage—using 1,4-butane sultone under controlled alkaline conditions [7]. This synthesis yielded a derivative (later designated SBE7-β-CD) with optimized substitution patterns that prevented renal accumulation while enabling superior drug solubilization. The technology was patented (1992/1994) and commercialized as Captisol® by CyDex Pharmaceuticals (now part of Ligand Pharmaceuticals), marking a paradigm shift in cyclodextrin-based drug delivery [1] [6].
SBE-β-CD addresses two fundamental challenges in drug development: solubility limitations and bioavailability barriers. Approximately 70–90% of pipeline drug candidates exhibit poor aqueous solubility (<0.1 mg/mL), restricting clinical translation [2] [4]. SBE-β-CD overcomes this through multifaceted mechanisms:
Table 2: Comparative Solubility Enhancement of Select Drugs by Cyclodextrin Derivatives
Drug | Native Solubility (mg/mL) | SBE-β-CD Enhanced Solubility (mg/mL) | HP-β-CD Enhanced Solubility (mg/mL) | Reference |
---|---|---|---|---|
Paclitaxel | <0.01 | 5.0 | 1.8 | [1] |
Ziprasidone | 0.001 | 20.5 | 4.3 | [6] |
Rutin | 0.125 | 2.5 (Kc=9,660 M⁻¹) | 0.8 | [10] |
Carbamazepine | 0.17 | 34.0 | 9.5 | [2] |
This solubility enhancement directly translates to improved bioavailability. For instance, SBE-β-CD complexation increased the oral bioavailability of carbamazepine by 3.2-fold versus suspension in preclinical models, attributed to accelerated dissolution and intestinal absorption [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7